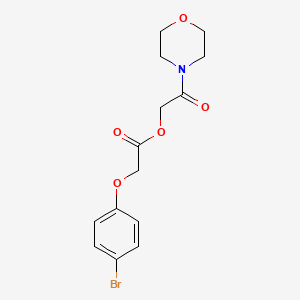![molecular formula C15H18N6O3 B11070468 5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11070468.png)
5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of morpholine with acetic anhydride to form morpholin-4-ylacetyl chloride. This intermediate is then reacted with 2-phenyl-2H-1,2,3-triazole-4-carboxamide under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
5-[(morpholin-4-ylacetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
1-benzyl-5-[(2-morpholin-4-ylacetyl)amino]triazole-4-carboxamide: This compound has a similar structure but with a benzyl group instead of a phenyl group.
2-[(morpholin-4-ylacetyl)amino]benzamide: This compound has a benzamide group instead of a triazole ring.
(5-Morpholin-4-ylpentyl)amine dihydrochloride: This compound has a pentyl chain instead of a triazole ring.
Properties
Molecular Formula |
C15H18N6O3 |
|---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
5-[(2-morpholin-4-ylacetyl)amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H18N6O3/c16-14(23)13-15(17-12(22)10-20-6-8-24-9-7-20)19-21(18-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,23)(H,17,19,22) |
InChI Key |
BVXOYYOMJNSNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3 |
solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11070392.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B11070397.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11070403.png)
![7-butyl-8-[(3-methoxybenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11070407.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11070415.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B11070420.png)
![(7aR)-6-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11070423.png)
![S-[(1E)-3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzothiadiazocin-2-yl] ethanethioate](/img/structure/B11070426.png)
![1-(dimethylamino)-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11070430.png)

![{1-[2-(2-Bromoanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B11070459.png)

![2-({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B11070465.png)
![ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate](/img/structure/B11070469.png)
